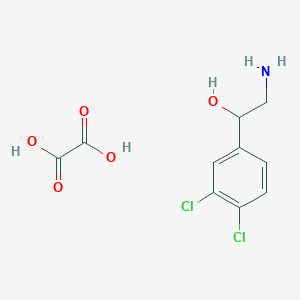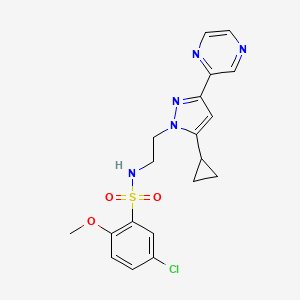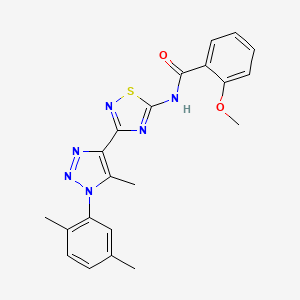
2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate typically involves the reaction of 2-amino-1-(3,4-dichlorophenyl)ethanol with oxalic acid. The reaction is carried out under controlled conditions, usually at a temperature range of 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves precise control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product .
化学反应分析
Types of Reactions
2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.
作用机制
The mechanism of action of 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine hydrochloride
- 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine sulfate
- 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine nitrate
Uniqueness
2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate is unique due to its specific chemical structure and properties, which make it suitable for particular applications in research and industry. Its oxalate form provides distinct solubility and stability characteristics compared to other similar compounds .
属性
IUPAC Name |
2-amino-1-(3,4-dichlorophenyl)ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.C2H2O4/c9-6-2-1-5(3-7(6)10)8(12)4-11;3-1(4)2(5)6/h1-3,8,12H,4,11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDRATFMNKMMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide](/img/structure/B2416967.png)
![2-(4-methoxy-3-methylphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2416969.png)
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416970.png)



![6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-5-yl}-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2416974.png)
![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2416978.png)
![Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2416979.png)
![3-(2,5-dimethylbenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416981.png)
![(2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone](/img/structure/B2416982.png)

